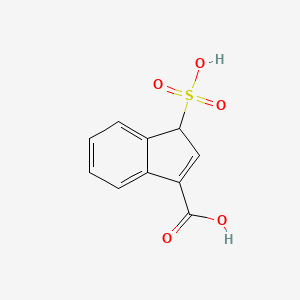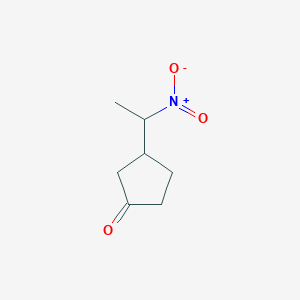
3-(1-Nitroethyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Nitroethyl)cyclopentan-1-one is an organic compound with the molecular formula C7H11NO3 It is a derivative of cyclopentanone, where a nitroethyl group is attached to the third carbon of the cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Nitroethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the nitration of cyclopentanone derivatives. The reaction typically requires the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the selective formation of the nitroethyl group at the desired position on the cyclopentanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Nitroethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce nitroso derivatives .
Aplicaciones Científicas De Investigación
3-(1-Nitroethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Nitroethyl)cyclopentan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopentanone ring can undergo various transformations. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: The parent compound, which lacks the nitroethyl group.
3-(1-Aminoethyl)cyclopentan-1-one: A reduced form where the nitro group is converted to an amine.
3-(1-Nitroethyl)cyclohexan-1-one: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness
3-(1-Nitroethyl)cyclopentan-1-one is unique due to the presence of both a nitro group and a cyclopentanone ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
Número CAS |
127129-72-0 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
3-(1-nitroethyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5(8(10)11)6-2-3-7(9)4-6/h5-6H,2-4H2,1H3 |
Clave InChI |
PRPVDGJMUOTRMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC(=O)C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)
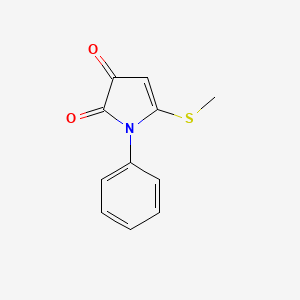

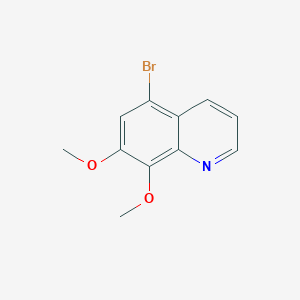
![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
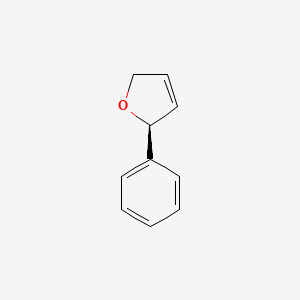
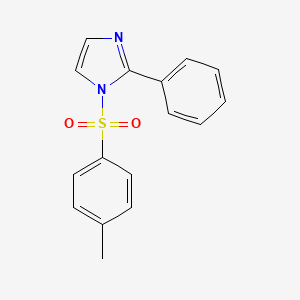

![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
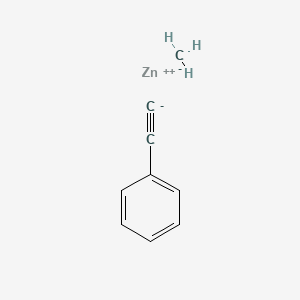
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
